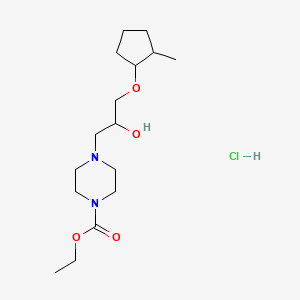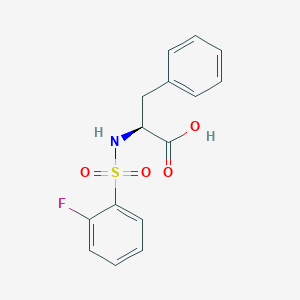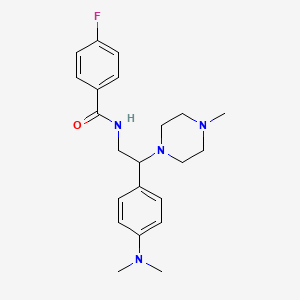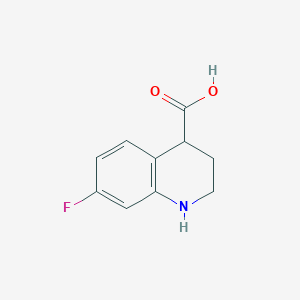![molecular formula C23H21N3O4S B2967451 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-12-8](/img/new.no-structure.jpg)
5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study by Grivsky et al. (1980) elaborated on the synthesis of a compound closely related to your query, highlighting its potential as an inhibitor of mammalian dihydrofolate reductase with significant activity against carcinomas (Grivsky et al., 1980).
Chemical Synthesis Techniques
- Quiroga et al. (1997) demonstrated a synthesis method for pyrido[2,3-d]pyrimidinones, which provides insights into the chemical properties and potential synthesis pathways for similar compounds (Quiroga et al., 1997).
Applications in Heterocyclic Chemistry
- Narasimhan et al. (1973) discussed the thermal reactions of similar compounds, providing a basis for understanding the thermal stability and reactions of such compounds under different conditions (Narasimhan et al., 1973).
X-ray Analysis and Molecular Structure
- Zhou et al. (2007) conducted an X-ray analysis of a closely related compound, providing valuable data on molecular structure and bonding which can be extrapolated to similar compounds (Zhou et al., 2007).
Nitrogen Isotope Labeling and Mechanistic Investigations
- Sako et al. (2000) explored the use of nitrogen isotope labeling in the synthesis of related pyrimidine diones, which is crucial for mechanistic studies and tracing in biological systems (Sako et al., 2000).
Polymerization Characteristics
- Smith and Tighe (1981) investigated the polymerization of compounds with similar structures, providing insights into how these compounds can be utilized in creating polymers (Smith & Tighe, 1981).
Propiedades
Número CAS |
689757-12-8 |
|---|---|
Fórmula molecular |
C23H21N3O4S |
Peso molecular |
435.5 |
Nombre IUPAC |
5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3 |
Clave InChI |
CSJGDQYTBXGVJC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)




![7-(4-chlorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2967379.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2967381.png)

![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)
![8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2967385.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)

